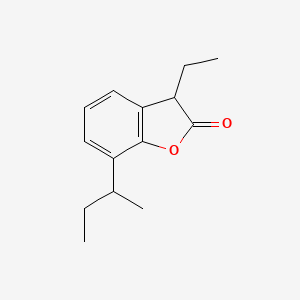
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals. This particular compound features a sec-butyl group at the 7th position and an ethyl group at the 3rd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of the Ethyl Group: The ethyl group can be introduced through similar Friedel-Crafts alkylation using ethyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzofuran core which is common in many pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The sec-butyl and ethyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Butanol:
Butyl acetate: Contains a butyl group but is an ester rather than a benzofuran derivative.
Uniqueness
7-(sec-Butyl)-3-ethylbenzofuran-2(3H)-one is unique due to its specific substitution pattern on the benzofuran ring, which can confer distinct biological and chemical properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
7-butan-2-yl-3-ethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C14H18O2/c1-4-9(3)11-7-6-8-12-10(5-2)14(15)16-13(11)12/h6-10H,4-5H2,1-3H3 |
InChI Key |
AINJZGLXKNHVCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C(=CC=C2)C(C)CC)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


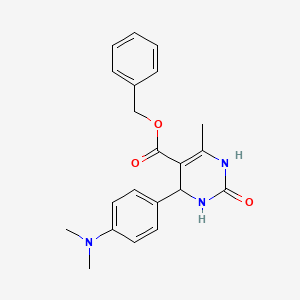

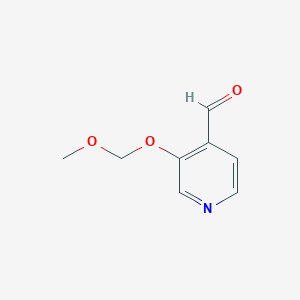
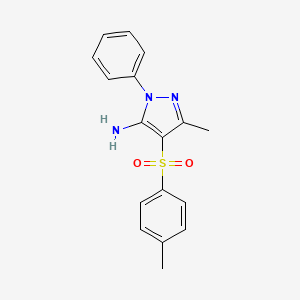
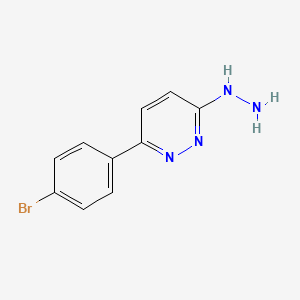
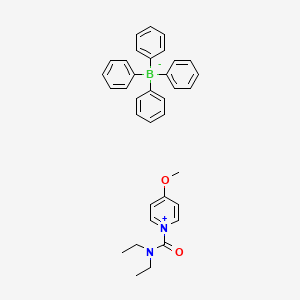

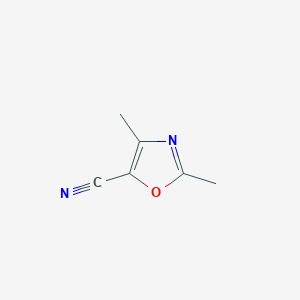
![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)
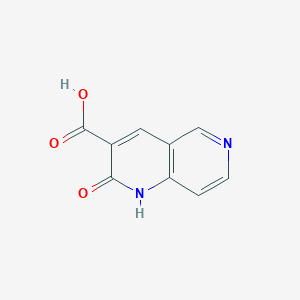
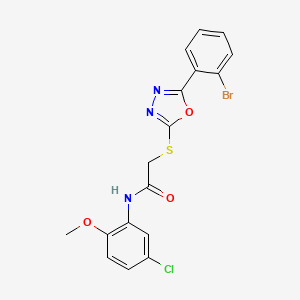
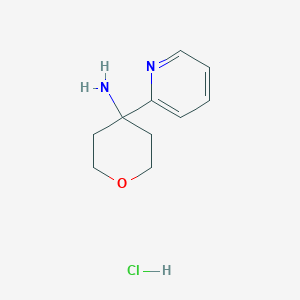
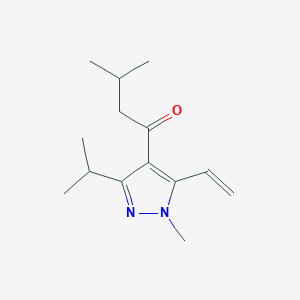
![3-Chloroisothiazolo[3,4-b]pyridine](/img/structure/B11771773.png)
